molecular formula C12H12N2O B13200370 2-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde

2-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde

Cat. No.: B13200370
M. Wt: 200.24 g/mol
InChI Key: XLOSWMFHWQYBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde is a chemical compound that features an imidazole ring substituted with an ethyl group and a benzaldehyde moiety Imidazoles are a class of heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(1-Ethyl-1H-imidazol-2-yl)benzoic acid.

    Reduction: Formation of 2-(1-Ethyl-1H-imidazol-2-yl)benzyl alcohol.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-imidazol-2-yl)benzaldehyde
  • 2-(1-Propyl-1H-imidazol-2-yl)benzaldehyde
  • 2-(1-Butyl-1H-imidazol-2-yl)benzaldehyde

Uniqueness

2-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde is unique due to the specific substitution pattern on the imidazole ring and the presence of the benzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-(1-ethylimidazol-2-yl)benzaldehyde

InChI

InChI=1S/C12H12N2O/c1-2-14-8-7-13-12(14)11-6-4-3-5-10(11)9-15/h3-9H,2H2,1H3

InChI Key

XLOSWMFHWQYBAM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C2=CC=CC=C2C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.